molecular formula C12H6ClF3N2O3 B3329928 3-[5-Chloro-2-nitro-4-(trifluoromethyl)phenoxy]pyridine CAS No. 646498-04-6

3-[5-Chloro-2-nitro-4-(trifluoromethyl)phenoxy]pyridine

Cat. No. B3329928
CAS RN: 646498-04-6
M. Wt: 318.63 g/mol
InChI Key: ODRJICASRBFRPR-UHFFFAOYSA-N
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Description

“3-[5-Chloro-2-nitro-4-(trifluoromethyl)phenoxy]pyridine” is a derivative of Trifluoromethylpyridine (TFMP), which is an important ingredient for the development of agrochemical and pharmaceutical compounds . TFMP contains three fluorine atoms, a methyl group, and a ring-shaped carbon-containing structure known as pyridine .


Synthesis Analysis

The synthesis of TFMP derivatives is generally achieved via two main methods . One involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine . The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block . The choice of method depends largely on the identity of the desired target compound .


Molecular Structure Analysis

The molecular structure of TFMP derivatives is characterized by the presence of a fluorine atom and a pyridine in their structure . This combination is thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .


Chemical Reactions Analysis

The chemical reactions involving TFMP derivatives are diverse and depend on the specific derivative and its intended use . For example, the synthesis of certain TFMP derivatives encompasses a condensation step that includes the reaction between a trifluoromethyl pyridine building block and a larger chlorinated counterpart .


Physical And Chemical Properties Analysis

The physical and chemical properties of TFMP derivatives are distinctive due to the presence of a fluorine atom and a pyridine in their structure . These properties make TFMP derivatives superior in pest control properties when compared to traditional phenyl-containing insecticides .

Advantages and Limitations for Lab Experiments

Clopyralid has several advantages when used in laboratory experiments. It is relatively stable and can be easily synthesized in large quantities. It also has a high degree of purity, which is essential for accurate scientific research. However, Clopyralid's use in laboratory experiments is limited by its potential effects on non-target plants and the environment. Researchers must take precautions to minimize the risk of unintended consequences.

Future Directions

There are several potential future directions for research involving Clopyralid. One area of interest is the development of new herbicides based on the structure of Clopyralid. Another area of interest is the use of Clopyralid as a drug delivery agent for targeted therapies. Additionally, there is a need for further research into the potential environmental effects of Clopyralid and its persistence in the soil. Overall, Clopyralid has significant potential for use in scientific research and its applications are likely to expand in the future.

Scientific Research Applications

Clopyralid has been widely used in scientific research for its potential applications in various fields such as pharmaceuticals, biotechnology, and environmental science. It has been studied for its potential use as a drug delivery agent due to its ability to bind to proteins and transport them to specific sites in the body. In addition, Clopyralid has been studied for its potential use in cancer therapy, as it has been shown to inhibit the growth of cancer cells in vitro.

Safety and Hazards

While specific safety and hazard information for “3-[5-Chloro-2-nitro-4-(trifluoromethyl)phenoxy]pyridine” is not available, it’s important to note that safety precautions should always be taken when handling chemical compounds. For example, some TFMP derivatives may cause skin irritation, serious eye irritation, and may be harmful if swallowed .

properties

IUPAC Name

3-[5-chloro-2-nitro-4-(trifluoromethyl)phenoxy]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6ClF3N2O3/c13-9-5-11(21-7-2-1-3-17-6-7)10(18(19)20)4-8(9)12(14,15)16/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODRJICASRBFRPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)OC2=C(C=C(C(=C2)Cl)C(F)(F)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6ClF3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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